6-Methoxyimidazo[1,5-a]pyridin-3-amine
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Overview
Description
6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine derivatives with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods.
Substitution: Substitution reactions often involve the use of electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Catalytic hydrogenation with Pd/C under hydrogen gas.
Substitution: Electrophilic reagents such as nitroalkanes activated by polyphosphoric acid.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Imidazo[4,5-b]pyridine: Investigated for its potential as GABA A receptor modulators and proton pump inhibitors.
Imidazo[4,5-c]pyridine: Studied for its applications in medicinal chemistry and materials science.
Uniqueness
6-Methoxyimidazo[1,5-a]pyridin-3-amine stands out due to its unique chemical structure and versatile applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methoxyimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10) |
InChI Key |
FPZGTYKOIKATDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CN=C2N)C=C1 |
Origin of Product |
United States |
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